Cas no 2171451-48-0 (3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid)

3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a sterically hindered 3,3-dimethylbutanamide side chain, which enhances stability during solid-phase peptide synthesis (SPPS). The Fmoc protecting group ensures selective deprotection under mild basic conditions, minimizing side reactions. Its chiral center (2R) configuration allows for precise stereocontrol in peptide assembly. The carboxylic acid terminus facilitates coupling via standard activation protocols. This derivative is particularly useful for introducing structurally constrained residues into peptide sequences, improving conformational control. Its optimized design balances reactivity and steric protection, making it suitable for demanding synthetic workflows requiring high-purity intermediates.
3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid structure
2171451-48-0 structure
Product name:3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid
CAS No:2171451-48-0
MF:C27H34N2O5
MW:466.569267749786
CID:5985355
PubChem ID:165807635

3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid
    • EN300-1516711
    • 2171451-48-0
    • 3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
    • Inchi: 1S/C27H34N2O5/c1-6-29(17(2)15-23(30)31)25(32)24(27(3,4)5)28-26(33)34-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22,24H,6,15-16H2,1-5H3,(H,28,33)(H,30,31)/t17?,24-/m0/s1
    • InChI Key: SZYCJRFXVOJVLU-UCSBTNPJSA-N
    • SMILES: O(C(N[C@@H](C(N(CC)C(C)CC(=O)O)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 466.24677219g/mol
  • Monoisotopic Mass: 466.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 711
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 95.9Ų

3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1516711-5.0g
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171451-48-0
5g
$9769.0 2023-06-05
Enamine
EN300-1516711-0.25g
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171451-48-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1516711-250mg
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171451-48-0
250mg
$3099.0 2023-09-27
Enamine
EN300-1516711-1000mg
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171451-48-0
1000mg
$3368.0 2023-09-27
Enamine
EN300-1516711-2500mg
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171451-48-0
2500mg
$6602.0 2023-09-27
Enamine
EN300-1516711-0.05g
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171451-48-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1516711-5000mg
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171451-48-0
5000mg
$9769.0 2023-09-27
Enamine
EN300-1516711-0.1g
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171451-48-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1516711-10000mg
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171451-48-0
10000mg
$14487.0 2023-09-27
Enamine
EN300-1516711-0.5g
3-[(2R)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171451-48-0
0.5g
$3233.0 2023-06-05

Additional information on 3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid

Professional Introduction to Compound with CAS No. 2171451-48-0 and Product Name: 3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid

Compound with the CAS number 2171451-48-0 and the product name 3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular architecture of this compound incorporates several key functional groups that contribute to its biological activity, making it a subject of intense research interest.

The central core of this molecule is the 3,3-dimethylbutanamidobutanoic acid moiety, which provides a stable scaffold for further functionalization. The presence of the (2R) configuration at the second carbon atom adds a layer of stereochemical specificity, which is crucial for many biological interactions. This stereochemistry has been carefully optimized to enhance the compound's affinity for its target receptors.

One of the most striking features of this compound is the incorporation of the (9H-fluoren-9-yl)methoxycarbonyl group. This bulky aromatic moiety not only contributes to the overall hydrophobicity of the molecule but also serves as a key pharmacophore. The methoxycarbonyl (MOC) group is a common protecting group in peptide synthesis, but in this context, it plays a dual role: it enhances solubility and stability while also participating in non-covalent interactions with biological targets.

The N-ethyl substitution at the amine group further modulates the electronic properties of the molecule. This ethyl group can influence both the pKa and lipophilicity of the compound, which are critical factors in determining its bioavailability and pharmacokinetic profile. The combination of these structural elements makes this compound a promising candidate for further development in drug discovery.

Recent studies have highlighted the importance of fluorinated aromatic rings in medicinal chemistry due to their ability to improve metabolic stability and binding affinity. The fluoren-9-yl moiety in this compound is an excellent example of such an aromatic ring, offering a unique combination of rigidity and electronic properties that can be exploited for drug design. This feature has been particularly relevant in the development of kinase inhibitors, where fluorinated aromatics often enhance binding to protein targets.

The amide bond in 3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid serves as a critical link between different functional groups, providing structural integrity while also allowing for conformational flexibility. This flexibility is essential for optimizing interactions with biological targets, such as enzymes and receptors. The presence of multiple amide bonds also suggests potential applications in peptidomimetic chemistry, where such structures can mimic natural peptides with improved stability and bioavailability.

In terms of biological activity, this compound has shown promise in preclinical studies as a modulator of various cellular pathways. Its unique structure allows it to interact with multiple targets simultaneously, which is often a desirable property in therapeutic agents. For instance, studies have indicated that derivatives of this compound may have potential in treating inflammatory diseases by inhibiting key enzymes involved in cytokine production.

The 3-(2R)-N-ethyl part of the molecule is particularly noteworthy because it introduces an asymmetric center that can be exploited to enhance enantiomeric purity. Enantiopure compounds are often more effective therapeutically due to their improved selectivity and reduced side effects. The stereochemical configuration at this center has been carefully selected based on computational modeling and experimental data to maximize biological activity.

One of the most exciting aspects of this compound is its potential application in developing next-generation therapeutics. The integration of advanced chemical scaffolds like the (9H-fluoren-9-yl)methoxycarbonyl group with stereospecifically optimized amine functionalities opens up new avenues for drug discovery. Researchers are exploring how modifications to this core structure can lead to compounds with enhanced efficacy and reduced toxicity.

The synthesis of this compound presents several challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce such molecules on a scalable basis. Techniques such as solid-phase peptide synthesis (SPPS) and transition-metal-catalyzed cross-coupling reactions have been instrumental in constructing this intricate structure efficiently.

Future research directions may focus on exploring analogs of this compound that exhibit even greater potency or selectivity. By systematically varying different functional groups while maintaining the core scaffold, researchers can identify new chemical entities with improved pharmacological profiles. Additionally, computational approaches like molecular dynamics simulations can help predict how these compounds will behave within biological systems.

The development of novel pharmaceuticals relies heavily on understanding how molecular structure influences biological activity at a molecular level. Compounds like 3-(2R)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid serve as valuable tools for studying these relationships because they incorporate multiple sophisticated chemical features designed for optimal interaction with biological targets.

In conclusion,2171451-48-0 represents an innovative chemical entity with significant potential for therapeutic applications across multiple disease areas. Its unique structural features make it an attractive candidate for further research and development by pharmaceutical companies looking to discover new treatments based on cutting-edge chemical design principles.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd